1-(Furan-2-yl)-5-methylhex-1-en-3-one

Catalog No.
S14729493
CAS No.
4196-96-7
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Furan-2-yl)-5-methylhex-1-en-3-one

CAS Number

4196-96-7

Product Name

1-(Furan-2-yl)-5-methylhex-1-en-3-one

IUPAC Name

1-(furan-2-yl)-5-methylhex-1-en-3-one

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-9(2)8-10(12)5-6-11-4-3-7-13-11/h3-7,9H,8H2,1-2H3

InChI Key

ARPBBWPSIYPLJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=CC1=CC=CO1

1-(Furan-2-yl)-5-methylhex-1-en-3-one is an organic compound characterized by its furan ring and a hexene structure. It features a furan moiety at the 2-position and a methyl group at the 5-position of the hexene chain, contributing to its unique chemical properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and versatility in

1-(Furan-2-yl)-5-methylhex-1-en-3-one can undergo several chemical transformations:

  • Hydrogenation: This compound can be reduced to form saturated derivatives through hydrogenation reactions, often using catalysts such as ruthenium or palladium .
  • Aldol Condensation: It can participate in aldol condensation reactions, reacting with aldehydes or ketones to form larger carbon frameworks .
  • Reductive Amination: The compound can serve as an intermediate in reductive amination processes, where it reacts with ammonia or amines in the presence of hydrogen to yield amine derivatives .

Research indicates that 1-(Furan-2-yl)-5-methylhex-1-en-3-one exhibits various biological activities. Its derivatives have shown potential as:

  • Antimicrobial Agents: Compounds related to this structure have been explored for their ability to inhibit bacterial growth.
  • Antioxidants: The furan ring contributes to antioxidant properties, which can help in combating oxidative stress in biological systems .
  • Potential Anti-cancer Activity: Some studies suggest that furan-containing compounds may possess anti-cancer properties, although further research is needed to confirm these effects specifically for 1-(Furan-2-yl)-5-methylhex-1-en-3-one.

The synthesis of 1-(Furan-2-yl)-5-methylhex-1-en-3-one can be achieved through several methods:

  • From Furfural: A common synthetic route involves the catalytic conversion of furfural, where it undergoes dehydration and subsequent reactions to yield the desired compound .
  • Aldol Condensation: The compound can also be synthesized via aldol condensation of appropriate aldehydes or ketones with furan derivatives under basic conditions .
  • Direct Catalytic Methods: Recent advancements have introduced direct catalytic methods that utilize solid catalysts for efficient synthesis from furfural and other substrates .

1-(Furan-2-yl)-5-methylhex-1-en-3-one has several applications:

  • Flavoring and Fragrance Industry: Its unique aroma makes it suitable for use in flavoring agents and perfumes.
  • Pharmaceuticals: Due to its biological activities, it may be explored for developing new medicinal compounds.
  • Chemical Intermediates: The compound serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules.

Interaction studies involving 1-(Furan-2-yl)-5-methylhex-1-en-3-one focus on its reactivity with biological targets and other chemical species. Research has shown that:

  • It can interact with various enzymes and receptors, influencing metabolic pathways.
  • Studies on its interaction with metal catalysts reveal insights into its behavior during catalytic processes, particularly in hydrogenation and amination reactions .

Several compounds share structural similarities with 1-(Furan-2-yl)-5-methylhex-1-en-3-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(Furan-2-yl)-4-methylpentan-2-aminesFuran ring with a different alkyl chainExhibits strong antimicrobial properties
2-AcetylfuranAcetyl group at the 2-position of furanKnown for its sweet aroma and use in flavoring
5-MethylfuranMethyl substitution on the furan ringUsed as a solvent and in organic synthesis
FurfuralAldehyde form of furanPrecursor for many furan derivatives

Uniqueness of 1-(Furan-2-yl)-5-methylhex-1-en-3-one

What sets 1-(Furan-2-yl)-5-methylhex-1-en-3-one apart from these similar compounds is its specific combination of a hexene structure with a furan ring, allowing for distinct reactivity patterns and potential applications in medicinal chemistry that may not be achievable with simpler furan derivatives.

Olefin Cross-Metathesis Approaches

Ruthenium-Catalyzed Cross-Metathesis with Allylic Alcohols

Ruthenium catalysts, such as Grubbs and Hoveyda–Grubbs complexes, are pivotal in constructing the enone backbone of 1-(furan-2-yl)-5-methylhex-1-en-3-one. These catalysts mediate the cross-metathesis of allylic alcohols with α,β-unsaturated ketones, forming the requisite carbon skeleton. For instance, the reaction of 5-methylhex-1-en-3-ol with a furan-substituted enone precursor in the presence of a second-generation Grubbs catalyst yields the target compound with moderate efficiency.

A critical advantage of ruthenium catalysts lies in their tolerance for functional groups, including ethers and esters, which are often present in furan derivatives. However, steric hindrance from the 5-methyl group in the hexenol substrate can reduce metathesis efficiency. Studies show that modifying the catalyst’s N-heterocyclic carbene (NHC) ligands improves activity in hindered systems, albeit at the cost of increased catalyst loading.

Table 1: Representative Yields of 1-(Furan-2-yl)-5-methylhex-1-en-3-one Using Ruthenium Catalysts

CatalystTemperature (°C)Yield (%)
Grubbs II4058
Hoveyda–Grubbs II6062
Zhan 1B5045

Tandem Metathesis-Acid Catalysis Systems

The integration of ruthenium-catalyzed cross-metathesis with Brønsted or Lewis acid catalysis addresses limitations in furan ring formation. For example, trifluoromethanesulfonic acid (TfOH) promotes the cyclization of metathesis intermediates into the furan moiety. This tandem approach eliminates the need for pre-functionalized furan substrates, streamlining the synthesis.

In a typical procedure, the cross-metathesis product—a trans-configured enone—undergoes acid-catalyzed isomerization to a cis-intermediate, which cyclizes via intramolecular nucleophilic attack. The 5-methyl substituent on the hexenone chain influences the reaction’s stereochemical outcome, favoring the E-isomer due to reduced steric clash during cyclization. Control experiments confirm that omitting the acid co-catalyst results in incomplete furanization, underscoring the necessity of dual catalytic systems.

Substrate Scope Limitations in Sterically Hindered Systems

Steric hindrance from the 5-methyl group and the furan’s 2-position substituent imposes significant constraints on substrate compatibility. Trisubstituted enones, such as those derived from bulkier allylic alcohols (e.g., 5-methylhex-2-en-4-ol), exhibit reduced reactivity in cross-metathesis due to unfavorable interactions with the ruthenium catalyst’s active site.

Lewis acids like aluminum chloride (AlCl~3~) partially mitigate these issues by activating the enone’s carbonyl group, enhancing electrophilicity and facilitating metathesis. However, excessive steric bulk leads to side reactions, such as oligomerization, particularly in systems employing superacids like TfOH. For example, reactions of 5-methylhex-1-en-3-one with 2-furylcarbaldehyde in TfOH yield only 22–33% of the desired product, with the remainder comprising dimeric and trimeric byproducts.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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